molecular formula C15H19NO5 B13451337 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate CAS No. 1784603-74-2

1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate

Cat. No.: B13451337
CAS No.: 1784603-74-2
M. Wt: 293.31 g/mol
InChI Key: MLTHOAOBLBAPQG-UHFFFAOYSA-N
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Description

1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a hydroxy group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-tert-butyl 6-methyl 7-hydroxy-2,3-dihydro-1H-indole-1,6-dicarboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole core, which confer distinct chemical and biological properties .

Properties

CAS No.

1784603-74-2

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

1-O-tert-butyl 6-O-methyl 7-hydroxy-2,3-dihydroindole-1,6-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-7-9-5-6-10(13(18)20-4)12(17)11(9)16/h5-6,17H,7-8H2,1-4H3

InChI Key

MLTHOAOBLBAPQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=C(C=C2)C(=O)OC)O

Origin of Product

United States

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